1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
The compound 1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-ethoxyphenyl substituent at position 1 and a benzimidazole (1,3-benzodiazole) moiety at position 2. The benzimidazole group is further substituted with a 2-methylpropyl (isobutyl) chain. Pyrrolidin-2-one derivatives are widely studied for their bioactivity, including antiarrhythmic, antihypertensive, and receptor-binding properties .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-28-19-11-9-18(10-12-19)25-15-17(13-22(25)27)23-24-20-7-5-6-8-21(20)26(23)14-16(2)3/h5-12,16-17H,4,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLSGKXQSGULEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidinone core substituted with an ethoxyphenyl group and a benzodiazole moiety. This unique configuration suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antiparasitic Activity
The compound's structural features align with known antiparasitic agents. A study involving a small chemical library identified compounds with anthelmintic activity against Caenorhabditis elegans, which could provide insights into the potential efficacy of this compound against helminths and other parasites. The mechanism of action often involves interference with metabolic pathways critical to parasite survival.
Neuropharmacological Effects
Benzodiazole derivatives are known for their neuroactive properties. Research has indicated that such compounds can modulate neurotransmitter systems, particularly GABAergic pathways. This suggests that this compound might exhibit anxiolytic or sedative effects, warranting further investigation into its neuropharmacological profile.
Study on Structural Variants
A comparative analysis of structural variants of benzodiazoles revealed that certain substitutions significantly enhance biological activity. For example, modifications that increase lipophilicity often correlate with improved membrane permeability and bioavailability in target organisms. Such findings underscore the importance of structural optimization in drug development.
Efficacy Against Specific Pathogens
In a focused study on antimicrobial efficacy, compounds structurally similar to this compound were tested against Staphylococcus aureus and Candida albicans. Results indicated promising inhibitory concentrations, suggesting potential therapeutic applications in treating infections caused by these pathogens.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to the following analogs (Table 1):
Table 1: Structural Comparison of Pyrrolidin-2-One Derivatives
Key Observations:
- Aryl Substituents: The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl group in Compound 7 .
- Benzimidazole Modifications : The 2-methylpropyl substituent on the benzimidazole may increase steric bulk compared to the 2-oxo-2-piperidylethyl group in , possibly affecting receptor interactions.
Key Insights:
- Alpha-Adrenoceptor Binding: Chlorophenyl substituents (e.g., Compound 7) show high affinity for alpha1-AR, while 4-chlorophenyl derivatives (Compound 18) favor alpha2-AR . The ethoxy group in the target compound may modulate selectivity differently.
- Antiarrhythmic Activity : Compound 13 (2-ethoxyphenyl) exhibits potent antiarrhythmic activity (ED50 = 1.0 mg/kg), suggesting that ethoxy substitution enhances efficacy in this context .
- Hypotensive Effects : Hydroxy or fluorine substituents on the phenyl ring prolong hypotensive effects, as seen in other analogs .
Physicochemical and Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
